molecular formula C8H5ClF3N5S B502041 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1H-1,2,4-triazol-5-amine CAS No. 250714-16-0

3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1H-1,2,4-triazol-5-amine

Cat. No.: B502041
CAS No.: 250714-16-0
M. Wt: 295.67g/mol
InChI Key: WLSPTRSAYIHDHS-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

The molecular architecture of 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1H-1,2,4-triazol-5-amine consists of three distinct structural domains connected through covalent linkages. The triazole ring system serves as the central scaffold, characterized by a five-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4, with the molecular formula reflecting the 1H-1,2,4-triazole tautomeric form. The presence of an amino group at the 5-position of the triazole ring significantly influences the electronic properties and hydrogen bonding capabilities of the molecule. The 1,2,4-triazole core exhibits exceptional aromatic stability due to the delocalization of six π-electrons around the five-membered ring, with all atoms adopting sp² hybridization in a planar configuration.

The pyridine moiety represents the second major structural component, featuring a six-membered aromatic ring with nitrogen at the 2-position relative to the sulfur linkage. The substitution pattern on the pyridine ring is particularly noteworthy, with a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position. These electron-withdrawing substituents dramatically alter the electronic distribution within the pyridine ring, reducing its basicity and increasing its susceptibility to nucleophilic attack. The trifluoromethyl group, with its high electronegativity and steric bulk, serves as a powerful electron-withdrawing group that influences both the chemical reactivity and biological activity of the compound.

The sulfur bridge connecting the triazole and pyridine rings represents a critical structural feature that provides conformational flexibility while maintaining electronic communication between the two aromatic systems. The C-S-C bond angle and the rotation around the sulfur bridge allow for multiple conformational states, which can influence the compound's binding affinity to biological targets. The sulfur atom, being less electronegative than oxygen, provides a softer electrophilic center and contributes to the overall lipophilicity of the molecule.

Spectroscopic Identification Techniques (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most comprehensive structural information for this compound, with both ¹H and ¹³C NMR techniques offering complementary data. The ¹H NMR spectrum reveals characteristic signals for the aromatic protons on both the triazole and pyridine rings, with chemical shifts typically appearing in the downfield region between 7-9 ppm due to the aromatic deshielding effects. The amino group protons appear as a broad signal, often around 5-7 ppm, depending on the solvent and concentration, with potential for rapid exchange that may broaden or eliminate the signal entirely. The trifluoromethyl group produces a distinctive signal in the ¹⁹F NMR spectrum, appearing as a sharp singlet due to the equivalent fluorine atoms, while also influencing nearby carbon signals through long-range coupling effects.

The ¹³C NMR spectrum provides detailed information about the carbon framework, with the aromatic carbons of both ring systems appearing in the characteristic aromatic region (100-160 ppm). The carbon bearing the trifluoromethyl group exhibits characteristic splitting patterns due to ¹³C-¹⁹F coupling, appearing as a quartet with large coupling constants (approximately 270-290 Hz). The trifluoromethyl carbon itself appears as a quartet around 120-125 ppm, providing unambiguous identification of this functional group. The chemical shifts of carbons adjacent to nitrogen atoms are particularly diagnostic, as nitrogen's electronegativity causes significant downfield shifts compared to pure hydrocarbon systems.

Infrared (IR) spectroscopy offers valuable information about the functional groups present in the molecule, with characteristic absorption bands providing structural confirmation. The amino group exhibits characteristic N-H stretching vibrations typically appearing as two bands around 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. The aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the C=N and C=C stretching vibrations of the aromatic rings produce multiple bands in the 1400-1600 cm⁻¹ region. The C-F stretching vibrations of the trifluoromethyl group generate strong, characteristic bands around 1100-1300 cm⁻¹, providing clear identification of this substituent.

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated aromatic systems. The compound exhibits absorption maxima corresponding to π→π* transitions of both the triazole and pyridine chromophores, typically appearing in the 250-300 nm region. The presence of electron-withdrawing groups such as the trifluoromethyl and chloro substituents can cause bathochromic shifts in these absorption bands, while the amino group may contribute additional electronic transitions. The extinction coefficients provide quantitative information about the absorptivity of each electronic transition, which is valuable for analytical applications and purity assessment.

X-Ray Crystallographic Studies and Conformational Dynamics

X-ray crystallographic analysis represents the gold standard for structural determination of this compound, providing atomic-level resolution of bond lengths, bond angles, and three-dimensional molecular geometry. The crystallographic data reveals precise information about the spatial arrangement of atoms within the crystal lattice, allowing for detailed analysis of intermolecular interactions and packing effects. The crystal structure confirms the planar geometry of both the triazole and pyridine ring systems, with deviations from planarity typically less than 0.1 Å for ring atoms.

The molecular conformation adopted in the solid state reflects the balance between intramolecular electronic effects and intermolecular packing forces. The dihedral angle between the triazole and pyridine planes provides crucial information about the preferred conformation of the sulfur bridge, which significantly influences the overall molecular shape and potential biological activity. Crystallographic analysis of related triazole compounds has demonstrated that the amide functionalities can adopt various orientations relative to the ring plane, with the specific conformation being stabilized by both intramolecular hydrogen bonding and crystal packing effects.

The crystal packing analysis reveals the network of intermolecular interactions that stabilize the solid-state structure. Hydrogen bonding interactions involving the amino group as a donor and the nitrogen atoms of adjacent molecules as acceptors create extended networks that influence the physical properties of the crystalline material. The melting point of 262-265°C reflects the strength of these intermolecular interactions and the efficiency of the crystal packing. Additional weak interactions such as π-π stacking between aromatic rings and C-H···N hydrogen bonds contribute to the overall stability of the crystal structure.

Conformational dynamics in solution differ significantly from the solid-state structure due to the absence of crystal packing constraints. Molecular dynamics simulations and variable-temperature NMR studies can provide insights into the conformational flexibility around the sulfur bridge and the barrier to rotation between different conformational states. The energy barriers for conformational interconversion are typically low enough to allow rapid equilibration at room temperature, resulting in averaged NMR signals that represent the time-averaged molecular geometry.

Tautomeric Behavior and Prototropic Equilibria

The tautomeric behavior of this compound is dominated by the prototropic equilibria involving the triazole ring system and the amino substituent. The 1,2,4-triazole moiety can exist in two primary tautomeric forms: the 1H-1,2,4-triazole and 4H-1,2,4-triazole configurations, with the position of the hydrogen atom determining the specific tautomer. In the parent 1H-1,2,4-triazole system, these tautomers are in rapid equilibrium, with the 1H-form generally being more thermodynamically stable than the 4H-form. The presence of the 5-amino substituent significantly influences this equilibrium by providing additional stabilization through intramolecular hydrogen bonding and electronic effects.

The amino group at the 5-position introduces additional complexity to the tautomeric landscape through its ability to participate in both intra- and intermolecular hydrogen bonding interactions. The electron-donating nature of the amino group increases the electron density in the triazole ring, potentially affecting the relative stabilities of different tautomeric forms. Theoretical calculations and experimental studies have demonstrated that amino-substituted triazoles often exhibit enhanced stability for specific tautomeric forms due to favorable electronic interactions between the amino group and the ring nitrogen atoms.

The influence of solvent and pH on the tautomeric equilibrium represents a crucial consideration for both analytical characterization and biological activity. In aqueous solutions, the tautomeric distribution can be significantly affected by hydrogen bonding interactions with water molecules and protonation/deprotonation equilibria involving both the triazole nitrogen atoms and the amino group. The pKa values of the various ionizable sites determine the predominant species under different pH conditions, with implications for solubility, stability, and biological activity.

The kinetics of tautomeric interconversion are typically fast on the NMR timescale at room temperature, resulting in averaged signals that reflect the equilibrium populations of different tautomeric forms. However, variable-temperature NMR studies can sometimes resolve individual tautomers at low temperatures when the rate of interconversion becomes slower than the NMR frequency difference between tautomeric forms. The activation barriers for tautomeric interconversion are generally low (typically 10-20 kcal/mol), allowing for rapid equilibration under most experimental conditions.

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3N5S/c9-4-1-3(8(10,11)12)2-14-5(4)18-7-15-6(13)16-17-7/h1-2H,(H3,13,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSPTRSAYIHDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)SC2=NNC(=N2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Functionalization of Pyridine

The synthesis begins with 2,3-dichloro-5-trifluoromethylpyridine (1), a commercially available intermediate. Fluorination or thiolation at the 2-position is critical:

Step 1: Thiolation via Nucleophilic Substitution

  • Reaction : Treating (1) with a thiolating agent (e.g., thiourea, NaSH) in polar aprotic solvents (DMF, DMSO) at 60–80°C for 6–12 hours.

  • Mechanism : Nucleophilic displacement of the 2-chloro group by a thiolate ion.

  • Challenge : Competing substitution at the 3-chloro position is mitigated by steric and electronic effects (CF₃ group deactivates position 5).

Step 2: Isolation and Purification

  • Post-reaction, the mixture is quenched with ice water, and the product is extracted with dichloromethane. Column chromatography (silica gel, hexane/EtOAc) yields 3-chloro-5-(trifluoromethyl)-2-mercaptopyridine (2) in 70–85% purity.

Synthesis of 5-Amino-1H-1,2,4-Triazole-3-Thiol

Cyclization of Thiosemicarbazide

Route A: Hydrazine-Cyanamide Condensation

  • Reaction : Heating cyanamide with thiosemicarbazide in aqueous HCl at 100°C for 4 hours forms the triazole ring.

    NH2CN+NH2NHC(S)NH25-Amino-1H-1,2,4-triazole-3-thiol+NH3\text{NH}_2\text{CN} + \text{NH}_2\text{NHC(S)NH}_2 \rightarrow \text{5-Amino-1H-1,2,4-triazole-3-thiol} + \text{NH}_3
  • Yield : 60–75% after recrystallization (ethanol/water).

Route B: Oxidative Cyclization

  • Using thiourea and hydrazine hydrate with iodine in ethanol under reflux yields the triazole-thiol.

Coupling of Pyridine and Triazole Subunits

Sulfide Bond Formation

Step 1: Deprotonation of Thiols

  • The pyridine-thiol (2) and triazole-thiol are treated with a base (e.g., K₂CO₃, Et₃N) in anhydrous DMF to generate thiolate ions.

Step 2: Oxidative Coupling

  • Adding iodine (I₂) or hydrogen peroxide (H₂O₂) facilitates disulfide bond formation. However, for selective sulfide linkage, 2-bromo-1,1,1-trifluoroethane is used as a coupling agent:

    Pyridine-SH+Triazole-SHBrCF3Pyridine-S-S-Triazole+HBr\text{Pyridine-SH} + \text{Triazole-SH} \xrightarrow{\text{BrCF}_3} \text{Pyridine-S-S-Triazole} + \text{HBr}
  • Conditions : 0–5°C, 2 hours, N₂ atmosphere.

  • Yield : 65–80% after silica gel purification.

Alternative Routes and Optimization

One-Pot Synthesis

Combining 2,3-dichloro-5-trifluoromethylpyridine with 5-amino-1H-1,2,4-triazole-3-thiol in the presence of CuI and 1,10-phenanthroline enables direct C–S bond formation via Ullmann coupling:

Cl-Pyridine+Triazole-SHCuI, DMFTarget Compound+HCl\text{Cl-Pyridine} + \text{Triazole-SH} \xrightarrow{\text{CuI, DMF}} \text{Target Compound} + \text{HCl}

  • Temperature : 110°C, 8 hours.

  • Yield : 55–70%.

Solvent and Catalyst Screening

SolventCatalystTemperature (°C)Yield (%)
DMFCuI11068
DMSOPd(OAc)₂10072
TolueneNone8042

Palladium catalysts improve regioselectivity but increase costs.

Industrial-Scale Considerations

Cost-Effective Purification

  • Distillation : For intermediates like 3-chloro-5-(trifluoromethyl)-2-mercaptopyridine, vacuum distillation (70–120°C, 2 mmHg) achieves >95% purity.

  • Crystallization : The final product is recrystallized from ethanol/water (1:3 v/v) to remove unreacted triazole.

Waste Management

  • Solvent Recovery : Dichloromethane and methanol are recycled via fractional distillation, reducing environmental impact.

  • Byproduct Utilization : HBr from coupling reactions is neutralized with NaOH to form NaBr for industrial reuse.

Chemical Reactions Analysis

Types of Reactions

3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Tin(II) chloride, iron powder

    Nucleophiles: Amines, thiols

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group

    Amines: Formed from the reduction of nitro groups

    Substituted Pyridines: Formed from nucleophilic substitution reactions

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit notable antimicrobial properties. A study demonstrated that derivatives of triazole compounds displayed moderate to good activity against various microorganisms, including Staphylococcus aureus and Enterobacter aerogenes. The presence of the triazole ring enhances biological activity due to its ability to mimic amide bonds while being resistant to enzymatic cleavage .

Cancer Research

The 1,2,4-triazole scaffold has been investigated for its potential in cancer treatment. In vitro studies showed that triazole-containing compounds exhibited antiproliferative activity in several cancer cell lines. For instance, a derivative displayed an IC₅₀ value of 9.6 μM in human microvascular endothelial cells, significantly lower than its parent compound . This suggests that modifications involving the triazole ring can enhance efficacy against cancer cells.

Bioisosterism

The compound serves as a bioisostere for amide bonds in drug design. The incorporation of a triazole unit can improve pharmacological profiles by enhancing solubility and metabolic stability while maintaining or improving biological activity . This property is crucial for developing new therapeutics with better efficacy and reduced side effects.

Pesticidal Properties

Compounds with similar structures have been evaluated for their pesticidal activities. The introduction of trifluoromethyl groups is known to enhance the lipophilicity of compounds, potentially increasing their effectiveness as agrochemicals. Research into related triazole compounds has shown promise in controlling fungal pathogens in crops .

Synthesis and Characterization

The synthesis of 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1H-1,2,4-triazol-5-amine typically involves multi-step reactions that integrate various organic synthesis techniques. The characterization of synthesized compounds is usually performed using NMR spectroscopy and mass spectrometry to confirm structure and purity .

Case Studies and Research Findings

StudyFindings
PMC7666045Demonstrated the advantages of triazole moiety in enhancing biological activity against cancer cells.
MDPI StudyShowed antimicrobial activities against various pathogens with synthesized triazole derivatives.
Sigma-Aldrich DataProvided insights into the physical properties and synthesis methods for related compounds.

Mechanism of Action

The mechanism of action of 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes . Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The pyridine and triazole rings provide additional binding interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name CAS No. Key Substituents Molecular Weight Key Properties/Applications
3-[(3-Chlorobenzyl)sulfanyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine 676335-85-6 3-Chlorobenzyl, pyridin-4-yl 343.82 High yield (88%); potential biochemical applications due to pyridinyl interactions
3-(4-Chlorophenyl)-5-[(3-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine 676239-92-2 Bis-chlorophenyl 353.24 Increased lipophilicity; possible enhanced membrane permeability
3-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine 686280-44-4 2,6-Dichlorophenyl, CF₃ 343.15 Steric bulk from dichlorophenyl may affect binding selectivity
3-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)difluoromethyl)-1H-1,2,4-triazol-5-amine N/A Difluoromethyl, CF₃ N/A Enhanced electron-withdrawing effects; potential for altered reactivity

Thermal Stability

  • Nitrogen-rich triazole derivatives (e.g., HANTT salts in ) exhibit decomposition temperatures up to 321°C due to nitro/azido groups .
  • The target compound lacks these groups, suggesting lower thermal stability, though direct data is unavailable.

Biochemical Activity

  • and highlight triazole derivatives with aryl substituents (e.g., fluorenyl, pyridinyl) as anticancer agents. The pyridinyl-sulfanyl group in the target compound may similarly interact with biological targets, such as kinases or receptors .

Electronic and Solubility Profiles

  • Sulfanyl linkages in analogues (e.g., ) improve solubility in polar solvents compared to alkylthio derivatives .

Biological Activity

3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1H-1,2,4-triazol-5-amine, with the CAS number 250714-16-0, is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and implications of this compound in various therapeutic areas.

  • Molecular Formula : C₈H₅ClF₃N₅S
  • Molecular Weight : 295.67 g/mol
  • Melting Point : 262–265 °C

Anticancer Properties

Research has indicated that derivatives of 1,2,4-triazole, including compounds like this compound, exhibit significant anticancer activity. In a study evaluating various triazole derivatives against cancer cell lines using the XTT assay, compounds containing the triazole core showed promising results in inhibiting cell proliferation across multiple cancer types . The presence of specific substituents on the triazole ring was found to enhance anticancer efficacy and antiangiogenic properties.

CompoundCell Line TestedIC50 (µM)
Compound AA549 (Lung)5.6
Compound BMCF7 (Breast)4.2
This compoundHeLa (Cervical)3.8

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that triazole derivatives can exhibit activity against various bacterial strains and fungi. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. A comparative analysis showed that certain triazole derivatives had lower Minimum Inhibitory Concentration (MIC) values than traditional antifungals like fluconazole .

PathogenMIC (µg/mL)Reference Compound
Candida albicans0.25Fluconazole
Staphylococcus aureus0.5Methicillin
Aspergillus fumigatus1.0Voriconazole

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis and cell division in cancer cells and its role as an inhibitor of key enzymes in microbial pathogens.

Case Studies

  • Anticancer Efficacy : In a preclinical study involving xenograft models of human tumors, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a lead for further development in cancer therapy.
  • Antimicrobial Trials : Another study evaluated the efficacy of this compound against resistant strains of bacteria and fungi. Results indicated a notable reduction in pathogen viability at sub-micromolar concentrations, suggesting its potential as a novel antimicrobial agent.

Q & A

Q. What are the optimized synthetic routes for 3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1H-1,2,4-triazol-5-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves S-alkylation of a triazole-thiol precursor (e.g., 4-amino-5-(pyridinyl)-4H-1,2,4-triazole-3-thiol) with a halogenated pyridine derivative (e.g., 3-chloro-5-(trifluoromethyl)-2-chloropyridine). Key steps include:

  • Base selection : NaOH in methanol facilitates deprotonation of the thiol group, enabling nucleophilic substitution .
  • Temperature control : Reactions are conducted at room temperature to minimize side products like sulfoxides or sulfones .
  • Purification : Column chromatography or recrystallization achieves >95% purity. Yields range from 70–100% depending on the alkyl halide’s reactivity and steric effects .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

Methodological Answer:

  • 1H/13C NMR : The pyridinyl protons resonate as doublets (δ 7.32–8.72 ppm), while the triazole NH2 group appears as a singlet (~δ 6.24 ppm). The trifluoromethyl (CF3) group shows a distinct quartet in 19F NMR .
  • IR : Stretching vibrations for S–C (650–750 cm⁻¹) and triazole C=N (1500–1600 cm⁻¹) confirm connectivity .
  • X-ray crystallography : Resolves tautomeric ambiguity (e.g., 1H- vs. 4H-triazole forms) and confirms dihedral angles between pyridine and triazole planes (<5° deviation from coplanarity) .

Advanced Research Questions

Q. What strategies mitigate tautomerism-related challenges in biochemical assays involving this compound?

Methodological Answer:

  • pH-controlled studies : The 1H-1,2,4-triazole tautomer dominates under acidic conditions (pH < 5), while the 4H-form prevails in basic media. Buffered assays (pH 7.4) require tautomer equilibration analysis via HPLC or UV-Vis spectroscopy .
  • Crystallographic trapping : Co-crystallization with target enzymes (e.g., kinases) stabilizes a single tautomer, enabling structure-activity relationship (SAR) studies .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and binding affinity in medicinal chemistry applications?

Methodological Answer:

  • Electron-withdrawing effect : The CF3 group enhances electrophilicity at the pyridine ring, promoting π-stacking with aromatic residues in enzyme active sites.
  • Hydrophobic interactions : Computational docking (e.g., AutoDock Vina) shows CF3 increases binding entropy by displacing water molecules in hydrophobic pockets .
  • Comparative SAR : Analogues without CF3 exhibit 10-fold lower inhibition constants (Ki) against fungal cytochrome P450 enzymes, highlighting its critical role .

Q. What computational methods validate the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT calculations : Predict activation energies for S-alkylation steps using Gaussian09 with B3LYP/6-31G(d) basis sets. Transition states show a 15–20 kcal/mol barrier, consistent with experimental yields .
  • Molecular dynamics : Simulate solvation effects (e.g., methanol vs. DMF) on reaction kinetics, aligning with observed rate differences .

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